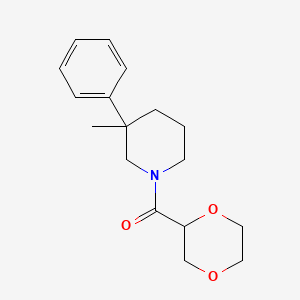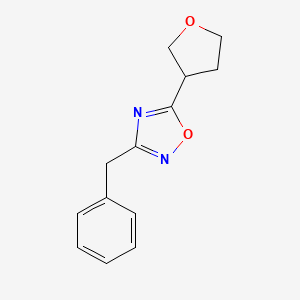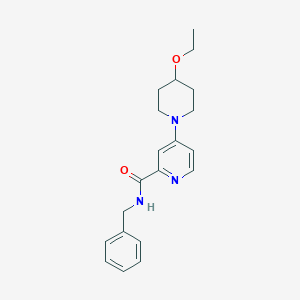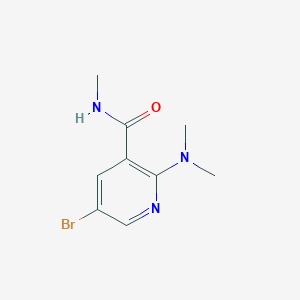
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. MDPV is a potent psychostimulant that has been linked to numerous cases of drug abuse and addiction. However, MDPV has also shown promising results in scientific research, particularly in the field of neuroscience.
作用机制
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the stimulant effects of this compound, such as increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been linked to seizures, psychosis, and other adverse effects.
实验室实验的优点和局限性
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of psychostimulants on the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, this compound also has several limitations. It is a highly addictive substance that can be dangerous if not handled properly. Additionally, the adverse effects of this compound can make it difficult to conduct experiments safely.
未来方向
There are several future directions for research on 1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs that target the same neurotransmitter systems as this compound but with fewer adverse effects. Another area of research is the study of the long-term effects of this compound use on the brain and behavior. Finally, research on the use of this compound as a potential treatment for psychiatric disorders such as depression and ADHD is also an area of interest.
合成方法
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reduction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting product is this compound, which can be purified using various methods such as recrystallization or chromatography.
科学研究应用
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has been extensively studied in scientific research due to its potent stimulant effects. In particular, this compound has been used in neuroscience research to study the effects of psychostimulants on the brain. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in reward and motivation.
属性
IUPAC Name |
1,4-dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(14-6-3-2-4-7-14)8-5-9-18(13-17)16(19)15-12-20-10-11-21-15/h2-4,6-7,15H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCLRSDCVTNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)



